
3,6-bis(4-bromophenyl)benzene-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-bis(4-bromophenyl)benzene-1,2-diamine is an organic compound with the molecular formula C18H14Br2N2 It is characterized by the presence of two bromophenyl groups attached to a benzene ring, which is further substituted with two amino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis(4-bromophenyl)benzene-1,2-diamine typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction: The acylated product is then reduced to form the corresponding alkane.
Nitration: The alkane undergoes nitration to introduce nitro groups.
Reduction of Nitro Groups: The nitro groups are reduced to amino groups using reagents like hydrazine and palladium on carbon (Pd/C) as a catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
3,6-bis(4-bromophenyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrazine (N2H4) and Pd/C are common reagents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups like methoxy or ethoxy groups .
科学研究应用
3,6-bis(4-bromophenyl)benzene-1,2-diamine has several applications in scientific research:
作用机制
The mechanism by which 3,6-bis(4-bromophenyl)benzene-1,2-diamine exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular functions. The exact molecular pathways involved are still under investigation, but it is believed to involve interactions with nucleophilic sites on proteins and DNA .
相似化合物的比较
Similar Compounds
3,6-bis(4-chlorophenyl)benzene-1,2-diamine: Similar structure but with chlorine atoms instead of bromine.
3,6-bis(4-fluorophenyl)benzene-1,2-diamine: Similar structure but with fluorine atoms instead of bromine.
3,6-bis(4-methylphenyl)benzene-1,2-diamine: Similar structure but with methyl groups instead of bromine.
Uniqueness
3,6-bis(4-bromophenyl)benzene-1,2-diamine is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can affect the compound’s chemical and physical properties .
属性
分子式 |
C18H14Br2N2 |
|---|---|
分子量 |
418.1 g/mol |
IUPAC 名称 |
3,6-bis(4-bromophenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C18H14Br2N2/c19-13-5-1-11(2-6-13)15-9-10-16(18(22)17(15)21)12-3-7-14(20)8-4-12/h1-10H,21-22H2 |
InChI 键 |
QMYINXSPOVVTBU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(C(=C(C=C2)C3=CC=C(C=C3)Br)N)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-2-(2-cyclopentylethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B13101113.png)

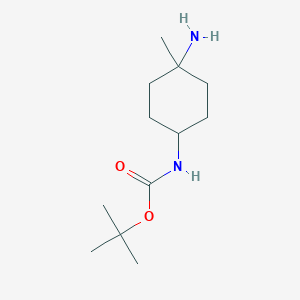
![2-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101123.png)
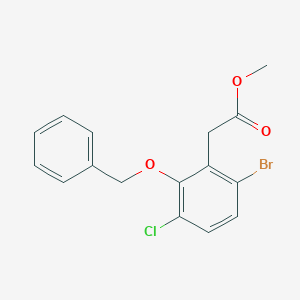
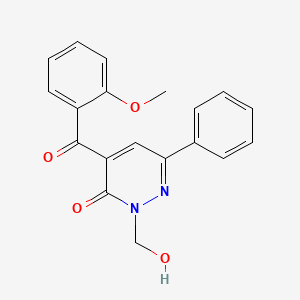
![2-Amino-4,6-dipropyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13101131.png)

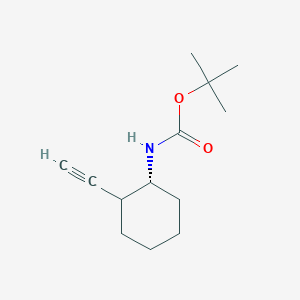
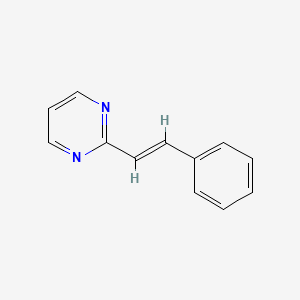
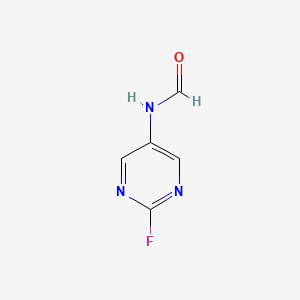
![7-Amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13101180.png)
![copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate](/img/structure/B13101189.png)

